4-(2,5-Dimethoxyphenyl)sulfanylpyridine chemical structure and properties
4-(2,5-Dimethoxyphenyl)sulfanylpyridine chemical structure and properties
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine
Abstract
This technical guide delineates a comprehensive approach to the synthesis, structural elucidation, and prospective applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, a diaryl sulfide of interest in medicinal and materials science. As this specific molecule is not extensively documented in current literature, this paper serves as a predictive and methodological resource for researchers. We present robust, field-proven synthetic strategies, including Ullmann-type and Buchwald-Hartwig C-S cross-coupling reactions, for its preparation. Furthermore, this guide provides a detailed prediction of its physicochemical properties and the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). The causality behind experimental choices and analytical interpretations is thoroughly explained. Finally, we explore the potential of this scaffold in drug discovery, particularly as an anticancer agent, based on structure-activity relationships of analogous compounds.
Introduction: The Diaryl Sulfide Scaffold
Diaryl thioethers are a significant structural motif in a multitude of pharmacologically active compounds and advanced materials.[1] The sulfur atom, capable of existing in various oxidation states, imparts unique electronic and conformational properties to these molecules. The integration of a pyridine ring, a common pharmacophore, with a substituted phenylthio group, such as the 2,5-dimethoxyphenyl moiety, creates a molecule with a rich potential for biological interactions and novel material properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dimethoxy-substituted ring offers specific steric and electronic features that can modulate binding to biological targets.[2] This guide provides the foundational knowledge and detailed protocols for the synthesis and characterization of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, a representative yet underexplored member of this chemical class.
Synthetic Pathways and Methodologies
The formation of the C-S bond between the pyridine and the dimethoxythiophenol moieties is the key strategic step in the synthesis of the target molecule. Two primary and highly reliable catalytic cross-coupling methodologies are proposed: the Ullmann Condensation and the Buchwald-Hartwig C-S Coupling.
Synthesis of Key Intermediate: 2,5-Dimethoxythiophenol
A prerequisite for the synthesis is the availability of 2,5-dimethoxythiophenol. A reliable method for its preparation involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride.[3]
Experimental Protocol: Synthesis of 2,5-Dimethoxythiophenol [3]
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Reaction Setup: In a round-bottom flask, dissolve 16 g of 2,5-dimethoxybenzenesulfonyl chloride in 100 mL of tetrahydrofuran (THF) with stirring.
-
Addition of Reducing Agents: Carefully add a mixture of 20 mL of concentrated sulfuric acid and 60 mL of water to the solution.
-
Zinc Addition: Add 25 g of zinc dust in portions, maintaining the reaction temperature at 50-55°C.
-
Reaction: Continue stirring the mixture overnight at room temperature (20°C).
-
Work-up: Remove the THF under reduced pressure. Add water and extract the product with dichloromethane.
-
Purification: Purify the crude product by vacuum distillation to yield 2,5-dimethoxythiophenol (boiling point 106-108°C at 0.3 mmHg).
Proposed Synthetic Route for 4-(2,5-Dimethoxyphenyl)sulfanylpyridine
The most direct approach involves the cross-coupling of a 4-halopyridine (e.g., 4-iodopyridine or 4-chloropyridine) with 2,5-dimethoxythiophenol.
Method 1: Ullmann-Type Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-S bonds.[4] While traditionally requiring harsh conditions, modern ligand-assisted protocols allow for milder and more efficient transformations. The electron-donating methoxy groups on the thiophenol enhance its nucleophilicity, making it a suitable substrate for this reaction.[5]
Experimental Protocol: Ullmann-Type C-S Coupling [6]
-
Reaction Setup: To a dry Schlenk tube, add 4-iodopyridine (1.0 equiv), 2,5-dimethoxythiophenol (1.2 equiv), a copper(II) catalyst (e.g., a well-defined 7-azaindole-N-oxide-based copper(II) complex, 15 mol%), and cesium carbonate (3.0 equiv).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring for 2-22 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Method 2: Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-N, C-O, and C-S bonds.[7] It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The use of sterically hindered phosphine ligands is crucial for the efficiency of this reaction, especially with less reactive aryl chlorides.[8]
Experimental Protocol: Buchwald-Hartwig C-S Coupling [7][9]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add 4-chloropyridine (1.0 equiv) and 2,5-dimethoxythiophenol (1.2 equiv).
-
Solvent and Sealing: Add anhydrous toluene or dioxane, and seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat it in a preheated oil bath at 80-110°C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₃NO₂S | Based on atomic composition. |
| Molecular Weight | 247.31 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for diaryl sulfides. |
| Melting Point | 110-130 °C | Prediction based on the rigidity of the aromatic rings and potential for intermolecular interactions. Machine learning models can provide more precise estimates.[3][10][11][12][13] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in non-polar solvents (e.g., hexane); likely limited solubility in water. | The pyridine nitrogen and oxygen atoms increase polarity, but the overall structure is largely non-polar. Pyridine itself is miscible with water, but larger derivatives have reduced solubility.[14][15] |
Spectroscopic Characterization
Definitive structural confirmation requires a suite of spectroscopic analyses.
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¹H NMR (Predicted, 500 MHz, CDCl₃):
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Pyridine Ring: Two distinct signals are expected in the aromatic region. The protons ortho to the nitrogen (H-2, H-6) will appear as a doublet around δ 8.5-8.7 ppm. The protons ortho to the sulfur (H-3, H-5) will appear as a doublet at a more upfield position, around δ 7.2-7.4 ppm.
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Dimethoxy Phenyl Ring: Three signals are expected in the aromatic region. A doublet at δ 7.0-7.2 ppm (proton ortho to sulfur), a doublet of doublets at δ 6.8-7.0 ppm, and a doublet at δ 6.7-6.9 ppm.
-
Methoxy Groups: Two distinct singlets for the two methoxy groups are expected around δ 3.8-4.0 ppm, each integrating to 3H.
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
Pyridine Ring: Expect signals around δ 150-152 ppm (C-2, C-6), δ 120-125 ppm (C-3, C-5), and a downfield quaternary carbon signal for C-4 attached to the sulfur.
-
Dimethoxy Phenyl Ring: Expect signals for the two methoxy-bearing carbons around δ 150-160 ppm, the sulfur-bearing carbon around δ 120-130 ppm, and other aromatic carbons between δ 110-125 ppm.
-
Methoxy Carbons: Two signals around δ 55-57 ppm.
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The IR spectrum will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3100-3000 | Aromatic C-H stretch | Medium to weak |
| 1600-1580, 1500-1400 | C=C and C=N ring stretching (Pyridine) | Strong to medium |
| ~1250 | Aryl C-O stretch (asymmetric, for OCH₃) | Strong |
| ~1040 | Aryl C-O stretch (symmetric, for OCH₃) | Medium |
| 850-810 | C-H out-of-plane bending (4-substituted pyridine) | Strong |
| ~700-600 | C-S stretch | Weak to medium |
-
Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Molecular Ion: A prominent [M+H]⁺ peak at m/z 248.07.
-
Fragmentation Pattern: The molecular ion is expected to be relatively stable.[16] Key fragmentation pathways would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the pyridyl cation and the dimethoxythiophenol radical cation (or vice versa).[17] Loss of a methyl group (-CH₃) from a methoxy substituent is also a common fragmentation pathway for methoxy-containing aromatic compounds.
Potential Applications in Research and Development
The 4-(2,5-Dimethoxyphenyl)sulfanylpyridine scaffold holds significant promise in two primary areas: medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The diaryl sulfide motif is present in numerous compounds with demonstrated anticancer activity.[18] The pyridine ring is also a key component of many approved anticancer drugs.[2][19]
-
Anticancer Potential: Many pyridine-based sulfonamides and other derivatives have shown potent anticancer activity.[13] Specifically, pyridine-bridged analogs of combretastatin-A4, a potent tubulin polymerization inhibitor, have demonstrated significant antiproliferative activity.[14] The 2,5-dimethoxy substitution pattern is also found in compounds with biological activity, such as inhibitors of dihydrofolate reductase.[11] It is plausible that 4-(2,5-Dimethoxyphenyl)sulfanylpyridine could act as a kinase inhibitor or interfere with other signaling pathways crucial for cancer cell proliferation.
Materials Science
Diaryl sulfides are being explored for their applications in organic electronics. The sulfur atom can facilitate charge transport, and the extended π-system of the aromatic rings is conducive to creating semiconducting materials. The pyridine unit can be used to tune the electronic properties and influence the solid-state packing of the material, which is critical for performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Conclusion
While 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is not a widely characterized compound, its structure represents a confluence of privileged scaffolds in modern chemistry. This guide provides a comprehensive framework for its synthesis via robust cross-coupling methodologies and a detailed prediction of its key analytical signatures. The outlined protocols are based on well-established and reliable procedures, offering a high probability of success for researchers venturing into this area. The potential applications in anticancer drug discovery and organic materials science underscore the value of this molecular scaffold. This document serves as a foundational resource to stimulate further investigation into this promising class of diaryl sulfides.
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